Piscidinol A

概要

説明

Piscidinol A is a naturally occurring triterpenoid compound found in various plants, particularly in the Meliaceae family. It has garnered significant interest due to its diverse biological activities, including anticancer, anti-inflammatory, and cytotoxic properties .

作用機序

Target of Action

Piscidinol A is a major compound isolated from Aphanamixis polystachya . It has shown modest anticancer activity against cancer cell lines . The primary targets of this compound are cancer cells, particularly the DU145 prostate cancer cells .

Mode of Action

This compound interacts with its targets by reducing cell viability. In the case of DU145 prostate cancer cells, it significantly reduces cell viability at concentrations of 5.38 and 5.02 µM . Additionally, this compound arrests the cell cycle at the S phase and induces late apoptosis in DU145 cells .

Biochemical Pathways

It’s known that this compound can inhibit the production of nitric oxide (no) and the expression of interleukin-6 (il-6), nuclear factor-kappa b (nf-κb), and inducible nitric oxide synthase (inos) in lipopolysaccharide (lps)-stimulated raw2647 cells .

Result of Action

The result of this compound’s action is a significant reduction in cell viability, specifically in DU145 prostate cancer cells . It also induces late apoptosis in these cells . These effects make this compound a promising lead for the development of anticancer agents against DU145 prostate cancer cells .

生化学分析

Biochemical Properties

Piscidinol A plays a crucial role in biochemical reactions, particularly in its interaction with various enzymes and proteins. It has been shown to interact with enzymes such as HIV-1 protease, where it exhibits inhibitory activity. Additionally, this compound interacts with proteins involved in cell cycle regulation, leading to cell cycle arrest in cancer cells . These interactions highlight the compound’s potential as a therapeutic agent.

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. In cancer cells, it has been observed to induce apoptosis and inhibit cell proliferation . This compound influences cell signaling pathways, including the NF-κB pathway, which plays a role in inflammation and cancer progression . Furthermore, it affects gene expression and cellular metabolism, contributing to its anticancer activity.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, this compound inhibits HIV-1 protease by binding to its active site. Additionally, it induces changes in gene expression, promoting apoptosis and inhibiting cell proliferation in cancer cells . These molecular interactions underpin its therapeutic potential.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound remains stable under various conditions, maintaining its biological activity . Long-term exposure to this compound in vitro has demonstrated sustained anticancer effects, with minimal degradation observed .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits significant anticancer activity without notable toxicity . At higher doses, some toxic effects have been observed, indicating a threshold beyond which adverse effects may occur . These findings are crucial for determining the optimal therapeutic dosage of this compound.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence its localization and accumulation, affecting its biological activity . The transport and distribution mechanisms of this compound are critical for its efficacy as a therapeutic agent.

Subcellular Localization

This compound exhibits specific subcellular localization, which is essential for its activity and function. It is directed to particular cellular compartments through targeting signals and post-translational modifications . This localization plays a vital role in its interaction with cellular components and its overall biological effects.

準備方法

Synthetic Routes and Reaction Conditions

Piscidinol A can be synthesized through various chemical routes. One common method involves the isolation of the compound from natural sources such as Aphanamixis polystachya. The isolation process typically includes solvent extraction, followed by chromatographic techniques to purify the compound .

Industrial Production Methods

Industrial production of this compound is less common due to its complex structure and the challenges associated with large-scale synthesis. advancements in synthetic chemistry and biotechnology may pave the way for more efficient production methods in the future.

化学反応の分析

Types of Reactions

Piscidinol A undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various derivatives with altered biological activities.

Reduction: Reduction reactions can modify the functional groups in this compound, potentially enhancing its therapeutic properties.

Substitution: Substitution reactions can introduce new functional groups into the this compound molecule, leading to the formation of novel compounds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various this compound derivatives, each with unique biological activities. For example, oxidation can yield compounds with enhanced anticancer properties, while reduction can produce derivatives with improved anti-inflammatory effects .

科学的研究の応用

Chemistry: Piscidinol A serves as a valuable compound for studying triterpenoid biosynthesis and chemical modifications.

Biology: It is used to investigate the biological pathways involved in its anticancer and anti-inflammatory activities.

Medicine: this compound and its derivatives are being explored as potential therapeutic agents for cancer, inflammation, and other diseases.

Industry: The compound’s unique properties make it a candidate for developing new pharmaceuticals and bioactive products

類似化合物との比較

Piscidinol A is unique among triterpenoids due to its specific structural features and biological activities. Similar compounds include:

24-epi-Piscidinol A: A closely related triterpenoid with similar biological activities but different stereochemistry.

Hirtinone: Another triterpenoid with distinct structural characteristics and biological properties.

Nilocitin: A protolimonoid with comparable anticancer and anti-inflammatory activities

This compound stands out due to its potent anticancer and anti-inflammatory effects, making it a promising candidate for further research and development.

特性

IUPAC Name |

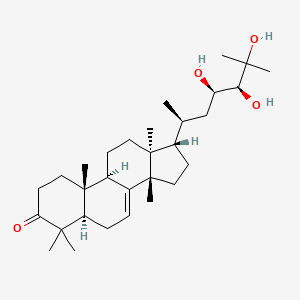

(5R,9R,10R,13S,14S,17S)-4,4,10,13,14-pentamethyl-17-[(2S,4R,5S)-4,5,6-trihydroxy-6-methylheptan-2-yl]-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50O4/c1-18(17-22(31)25(33)27(4,5)34)19-11-15-30(8)21-9-10-23-26(2,3)24(32)13-14-28(23,6)20(21)12-16-29(19,30)7/h9,18-20,22-23,25,31,33-34H,10-17H2,1-8H3/t18-,19-,20-,22+,23-,25-,28+,29-,30+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCGUKHULKAAOPB-QBLSGNHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(C(C(C)(C)O)O)O)C1CCC2(C1(CCC3C2=CCC4C3(CCC(=O)C4(C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C[C@H]([C@@H](C(C)(C)O)O)O)[C@@H]1CC[C@]2([C@]1(CC[C@H]3C2=CC[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901318049 | |

| Record name | Piscidinol A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901318049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

474.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100198-09-2 | |

| Record name | Piscidinol A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100198-09-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piscidinol A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901318049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Piscidinol A?

A1: this compound has the molecular formula C30H46O7 and a molecular weight of 518.67 g/mol.

Q2: Are there any notable structural features of this compound?

A2: this compound possesses a tirucallane skeleton, a common scaffold among triterpenoids, featuring a distinctive six-membered ring fused to five-membered rings. The presence of hydroxyl groups, a ketone group, and an epoxide contributes to its biological activity. [, ]

Q3: What are the primary biological activities reported for this compound?

A3: Research indicates this compound exhibits cytotoxic activity against various cancer cell lines [] and anti-inflammatory effects by inhibiting nitric oxide production. [, ] Additionally, it demonstrates moderate inhibitory activity against HIV-1 protease. []

Q4: How does this compound exert its anti-inflammatory effects?

A4: Studies suggest this compound inhibits the expression of pro-inflammatory mediators like inducible nitric oxide synthase (iNOS) and interleukin-6 (IL-6). This inhibition appears to occur via the suppression of the NF-κB signaling pathway, a crucial regulator of inflammation. []

Q5: How does modifying the structure of this compound affect its activity?

A6: Studies show that introducing a 2,3-seco-2,3-dioic acid group or acylating the tirucallane skeleton with DMS significantly improves the inhibitory activity of this compound derivatives against HIV-1 protease. [] This suggests these modifications are crucial for interacting with the protease's active site. Similarly, derivatives with modifications to key structural functionalities exhibited enhanced anticancer potential against specific cancer cell lines. []

Q6: What are the natural sources of this compound?

A7: this compound has been isolated from various plant species, including Aphanamixis polystachya [], Eurycoma longifolia [, ], Brucea mollis [], Aglaia andamanica [], Cedrela fissilis [], Phellodendron chinense var. glabriusculum [], Toona ciliata [, ], Xylocarpus moluccensis [], Simaba guianensis subesp. ecaudata [], Ailanthus altissima [], Trichilia hirta [], Toona microcarpa [], Chisocheton cumingianus subsp. balansae [], Syzygium myrsinifolium [], Walsura piscidia [], Cedrela sinensis [], Trichilia quadrijuga [], and Walsura trifoliata. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(1,3-benzodioxol-5-yl)-3-(3-methyl-1-benzofuran-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/new.no-structure.jpg)